Magaldrate

描述

氢氧化铝镁是一种羟基氧化镁铝络合物,常用作抗酸剂。 它能有效中和胃酸,缓解胃食管反流病、消化性溃疡和胃炎等疾病的症状 。 该化合物以其快速作用和持续效果而闻名,使其成为管理酸性胃肠道疾病的热门选择 .

作用机制

- Additionally, it strengthens mucosal barrier integrity and enhances gastroesophageal sphincter tone .

- The released aluminum hydroxide is more active in an unpolymerized state, initiating and sustaining neutralization of excess stomach acid .

- By maintaining a balanced pH, it supports the integrity of the gastrointestinal mucosa and prevents acid-related damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊🌟 .

生化分析

Biochemical Properties

Magaldrate plays a significant role in biochemical reactions within the gastrointestinal tract. Upon ingestion, it interacts with gastric acid, leading to the formation of magnesium hydroxide and aluminum hydroxide . These compounds neutralize stomach acid, thereby reducing acidity and providing relief from symptoms associated with acid reflux and ulcers . This compound also interacts with various enzymes and proteins in the gastrointestinal tract, including pepsin, by increasing the pH and reducing the enzyme’s activity .

Cellular Effects

This compound influences various types of cells and cellular processes within the gastrointestinal tract. It primarily affects the epithelial cells lining the stomach and intestines by neutralizing stomach acid and protecting the mucosal lining from corrosive damage . This compound also impacts cell signaling pathways by altering the pH environment, which can affect the activity of acid-sensitive ion channels and receptors . Additionally, this compound may influence gene expression related to acid production and mucosal protection .

Molecular Mechanism

The molecular mechanism of this compound involves its rapid conversion into magnesium hydroxide and aluminum hydroxide upon contact with gastric acid . These hydroxides neutralize stomach acid by reacting with hydrogen ions to form water and neutral salts . This reaction reduces the acidity in the stomach, providing relief from acid-related symptoms. This compound’s interaction with gastric acid also leads to the formation of a protective layer on the mucosal lining, preventing further damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound rapidly neutralizes stomach acid, providing immediate relief from symptoms . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged use of this compound may lead to changes in the gastrointestinal environment, including alterations in the microbiome and mucosal integrity . Additionally, the compound’s degradation products may have varying effects on cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively neutralizes stomach acid and provides relief from gastrointestinal symptoms . At higher doses, this compound may cause adverse effects such as diarrhea, constipation, and electrolyte imbalances . Studies have also shown that excessive doses of this compound can lead to toxic effects, including aluminum and magnesium toxicity, which can impact renal function and bone health .

Metabolic Pathways

This compound is involved in metabolic pathways related to its conversion and elimination from the body. Upon ingestion, this compound is rapidly converted into magnesium hydroxide and aluminum hydroxide by gastric acid . These compounds are poorly absorbed in the gastrointestinal tract and are primarily excreted through feces . A small fraction of absorbed magnesium and aluminum ions are eliminated through the urine . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate its conversion and excretion .

Transport and Distribution

This compound is transported and distributed within the gastrointestinal tract upon ingestion. It interacts with transporters and binding proteins that facilitate its movement through the stomach and intestines . The compound’s distribution is influenced by factors such as gastric emptying time and intestinal transit time . This compound’s localization and accumulation within the gastrointestinal tract are essential for its therapeutic effects, as it needs to be present at the site of acid production to neutralize stomach acid effectively .

Subcellular Localization

The subcellular localization of this compound primarily occurs within the gastrointestinal tract, where it exerts its antacid effects . Upon ingestion, this compound is localized to the stomach and intestines, where it interacts with gastric acid and mucosal cells . The compound’s activity is influenced by its localization within the acidic environment of the stomach, which facilitates its conversion into active hydroxides . Additionally, this compound’s subcellular localization may involve interactions with cellular components such as ion channels and receptors that regulate acid production and mucosal protection .

准备方法

合成路线和反应条件

氢氧化铝镁是由氢氧化镁和氢氧化铝在硫酸存在下反应合成。 反应条件通常涉及受控温度和pH值,以确保形成所需的羟基氧化镁铝络合物 。该过程可以概括如下:

-

氢氧化镁和氢氧化铝的反应: : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]

-

加入硫酸: : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]

工业生产方法

在工业

属性

IUPAC Name |

aluminum;magnesium;hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFPTBLGXRKRAO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

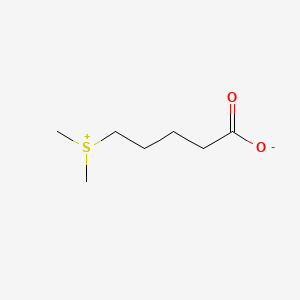

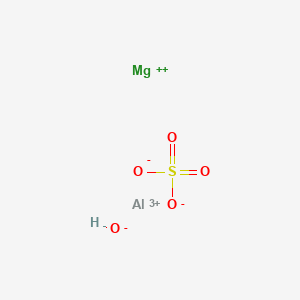

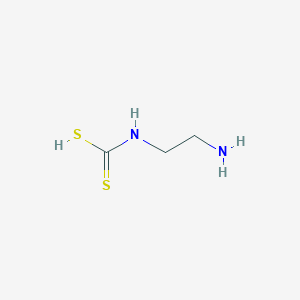

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHMgO5S+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74978-16-8 | |

| Record name | Magaldrate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)

![3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)

![3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine](/img/structure/B1229676.png)

![4-(1H-benzimidazol-2-ylthio)-1-[4-(4-nitrophenyl)-1-piperazinyl]-1-butanone](/img/structure/B1229678.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)